3,4'-Dibromobenzophenone

Descripción general

Descripción

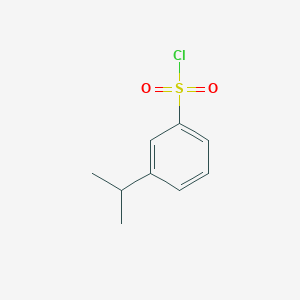

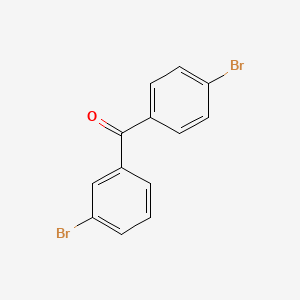

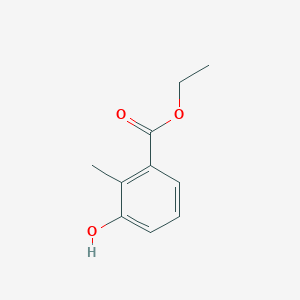

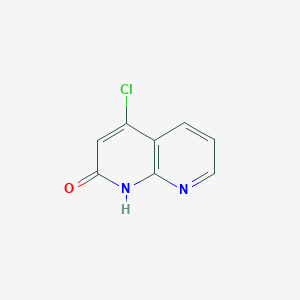

3,4’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It is a derivative of benzophenone, which is a type of aromatic ketone . It is used in the synthesis of high molecular weight poly (p -phenylene) derivatives via palladium-catalyzed polycondensation reaction .

Synthesis Analysis

The synthesis of 3,4’-Dibromobenzophenone can be achieved from 3-Bromofuran and 1,4-Pentadien-3-ol . Another method involves Friedel-Crafts Acylation, where the starting materials consist of 4-bromobenzoyl chloride and bromobenzene, with aluminum chloride as a catalyst .Molecular Structure Analysis

The molecular structure of 3,4’-Dibromobenzophenone is similar to that of 4,4’-Dibromobenzophenone, which has an average mass of 340.010 Da and a monoisotopic mass of 337.894165 Da . The structure of a similar compound, 3,3’-dibromobenzophenone, has been refined by three-dimensional methods, including anisotropic full-matrix least squares .Chemical Reactions Analysis

3,4’-Dibromobenzophenone is used in the synthesis of high molecular weight poly (p-phenylene) derivatives through a palladium-catalyzed polycondensation reaction . This suggests that it can participate in complex chemical reactions involving palladium catalysts.Aplicaciones Científicas De Investigación

Phosphorescent Materials Study

3,4'-Dibromobenzophenone has been explored in the study of phosphorescent materials. Veeman, Poel, and Waals (1975) reported experiments on level anticrossing and cross-relaxation effects in phosphorescent benzophenone and 4,4′-dibromobenzophenone crystals, highlighting the importance of these substances in the study of phosphorescence and its underlying mechanisms (Veeman, Poel, & Waals, 1975).

Supramolecular Metallacycle Construction

In the field of supramolecular chemistry, 3,4'-Dibromobenzophenone has been utilized in the construction of organoplatinum(II) supramolecular metallacycles. Mbonu, Sun, and Stang (2021) used coordination-driven self-assembly reactions of 4, 4′-dibromobenzophenone with tetrakis(triethyl phosphine) platinum to develop structures with potential applications in catalysis, energy storage, and biomedicine (Mbonu, Sun, & Stang, 2021).

Crystal Structure Analysis

Pattabhi and Venkatesan (1973) investigated the crystal and molecular structure of 3,3′-dibromobenzophenone, providing crucial insights into the stereochemistry of benzophenone derivatives. Their work contributes to the understanding of the conformation and structural properties of these compounds (Pattabhi & Venkatesan, 1973).

Synthesis of Polymeric Materials

The synthesis of polymeric materials using 3,4'-Dibromobenzophenone as a precursor is another significant area of research. Bochmann and Lu (1994) discussed the cross-coupling reactions of dibromobenzophenone diacetals for the synthesis of poly(biphenylene ketone)s, indicating the role of this compound in developing advanced polymeric materials (Bochmann & Lu, 1994).

Antioxidant Activity

Li, Li, Gloer, and Wang (2011) explored the antioxidant activity of bromophenols, including compounds similar to 3,4'-Dibromobenzophenone, in marine red algae. Their findings suggest potential applications of these compounds in natural antioxidant production (Li, Li, Gloer, & Wang, 2011).

Synthesis of Conjugated Polymers

The synthesis of conjugated polymers bearing 3,4'-Dibromobenzophenone structures is an area of interest for material science. For example, Guan-jun (2010) synthesized polymers containing 4,4'-dibromobenzophenone and investigated their photochromic properties, demonstrating the potential of this compound in the development of photosensitive materials (Guan-jun, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that benzophenone derivatives are important organic synthesis intermediates and have wide applications in medicine, pesticides, and high polymer materials .

Mode of Action

It’s known that benzophenone derivatives can interact with various biological targets due to their unique structure .

Biochemical Pathways

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

It’s known that benzophenone derivatives can be absorbed and metabolized in the body .

Result of Action

Benzophenone derivatives have been found to exhibit antitumor activity, suggesting they may induce cell death in cancer cells .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJZMUSEZIVLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568106 | |

| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dibromobenzophenone | |

CAS RN |

83699-51-8 | |

| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)

![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)

![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)